The Discovery and Synthesis of Mcl-1 Inhibitor 18: A Technical Guide
The Discovery and Synthesis of Mcl-1 Inhibitor 18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the pathogenesis and resistance to therapy in a wide range of human cancers, making it a prime target for novel anticancer therapeutics. The development of small molecule inhibitors of Mcl-1 has been a significant focus of cancer research. This technical guide provides an in-depth overview of the discovery and synthesis of compounds that have been designated as "Mcl-1 inhibitor 18" in scientific literature, presenting key data, experimental protocols, and relevant biological pathways.
Mcl-1 Inhibitor 18: Two Distinct Scaffolds
It is important to note that the designation "inhibitor 18" has been applied to at least two distinct chemical entities in different research publications. This guide will address both compounds to provide a comprehensive resource.
1. The 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid Scaffold
A potent Mcl-1 inhibitor, designated as compound 18 in a 2024 study by Tarr et al., features a 4,5-dimethoxy-substituted indole-2-carboxylic acid core. This compound demonstrated significant cellular activity in inhibiting the growth of the NCI-H929 multiple myeloma cell line.[1][2]
2. The N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Scaffold
Research by Abulwerdi et al. in 2014 identified an initial hit from a high-throughput screen, N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide (compound 1 in their publication), which served as the foundational scaffold for a series of potent Mcl-1 inhibitors.[3][4][5] Through structure-based design and extensive structure-activity relationship (SAR) studies, this work led to the development of more potent analogs, such as compound 21, which exhibits a Ki of 180 nM for Mcl-1.[3][5][6] While not designated "18", this family of compounds represents a key advancement in the field and is often a subject of interest for researchers investigating early Mcl-1 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two distinct Mcl-1 inhibitor 18 compounds and their close analogs.
Table 1: Biological Activity of 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid (Compound 18)
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Compound 18 | Cell Growth Inhibition | NCI-H929 | GI50 | 37 nM | [1][2] |
Table 2: Biological Activity of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogs
| Compound | Assay | Target | Parameter | Value | Selectivity vs. Bcl-2/Bcl-xL | Reference |
| Compound 1 (UMI-59) | Fluorescence Polarization | Mcl-1 | Ki | >100 µM | Selective | [7] |
| Compound 21 (UMI-212) | Fluorescence Polarization | Mcl-1 | Ki | 180 nM | >100-fold | [3][5][6] |
| UMI-77 | Fluorescence Polarization | Mcl-1 | Ki | 490 nM | Selective | [7][8] |
Synthesis and Discovery
Synthesis of 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid (Compound 18)
The synthesis of this class of inhibitors starts from a previously reported chiral intermediate, (M)-34. The general synthetic approach involves the coupling of this core with a substituted indole moiety. While the full synthetic details for the initial building blocks are not provided in the primary reference, the key final steps are outlined. The synthesis of related compounds in this series involves either Ullmann or Buchwald cross-coupling reactions to connect the dihydropyrazinoindolone core with a bromo- or iodo-indole derivative.[1]
Discovery and Synthesis of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogs
The initial hit, N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide, was identified through a high-throughput screen of approximately 53,000 small molecules using a fluorescence polarization assay.[9] The synthesis of the more potent analog, compound 21, is achieved through a modular route. The general procedure involves the reaction of a substituted sulfonyl chloride with 4-amino-1-naphthol in a suitable solvent like pyridine.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity of inhibitors to Mcl-1 by assessing the displacement of a fluorescently labeled BH3 peptide.
Principle: A small, fluorescently labeled peptide (e.g., from the Bak or Bid protein) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its rotation slows, leading to an increase in polarization. An inhibitor that binds to the same site on Mcl-1 will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
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Reagents:
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Recombinant human Mcl-1 protein.
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Fluorescently labeled BH3 peptide (e.g., FITC-Bak-BH3).
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Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[10]
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Test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add the assay buffer, Mcl-1 protein, and the fluorescently labeled peptide to achieve final desired concentrations (e.g., 1 nM labeled peptide).[10]
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.[11]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the observed polarization values.
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The Ki value is determined by fitting the dose-response curve using a suitable equation.
-
Caspase-3 Activation Assay
This assay determines whether the Mcl-1 inhibitor induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Principle: Activated caspase-3 in apoptotic cells cleaves a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.[12][13]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
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Enzyme Assay:
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Detection:
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Data Analysis:
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The fold-increase in caspase-3 activity is determined by comparing the absorbance/fluorescence of treated samples to untreated controls.
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Cell Growth Inhibition Assay
This assay evaluates the effect of the Mcl-1 inhibitor on the proliferation of cancer cells.
Principle: The number of viable cells after treatment with the inhibitor is quantified using various methods, such as measuring metabolic activity (e.g., MTT or resazurin reduction) or total cellular protein (e.g., Sulforhodamine B assay).[17][18]
Protocol (using a leukemia cell line):
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Cell Seeding:
-
Seed human leukemia cells (e.g., HL-60, CCRF-CEM, K562) in a 96-well plate at a density of 2 × 104 cells/well.[14]
-
-
Compound Treatment:
-
After 24 hours, add serial dilutions of the Mcl-1 inhibitor to the wells.
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Incubate the cells for a specified period (e.g., 48 or 72 hours).[14]
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo, MTT, or SRB) according to the manufacturer's instructions.
-
Measure the luminescent, colorimetric, or fluorescent signal using a plate reader.
-
-
Data Analysis:
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Calculate the percentage of cell growth inhibition relative to untreated control cells.
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Determine the GI50 (the concentration that inhibits cell growth by 50%) from the dose-response curve.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Mcl-1 signaling pathway and a general workflow for the discovery and characterization of Mcl-1 inhibitors.
Caption: Mcl-1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Mcl-1 Inhibitor Discovery.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. rsc.org [rsc.org]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Selective inhibition of human leukemia cell growth and induction of cell cycle arrest and apoptosis by pseudolaric acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
